N-[(oxolan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinoline moiety and a sulfanyl group. It has garnered attention in scientific research due to its potential therapeutic applications.
This compound is classified as a triazolopyridazine, a subclass of heterocyclic compounds known for their diverse biological activities. The presence of the oxolane group adds to its chemical diversity, potentially influencing its pharmacological properties.
The synthesis of N-[(oxolan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide typically involves multi-step synthetic routes. One prevalent method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This technique facilitates the formation of the triazolopyridazine core efficiently and with high yield.
The molecular formula of N-[(oxolan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide is , with a molecular weight of approximately 387.4 g/mol.
O=C(CSc1nnc2ccc(-c3ccc(F)cc3)nn12)NCC1CCCO1InChI=1S/C19H21N5O2S/c1-13-4-6-14(7-5-13)16-8-9-17-21-22-19(24(17)23-16)27-12-18(25)20-11-15-3-2-10-26-15/h4-9,15H,2-3,10-12H2,1H3,(H,20,25) .N-[(oxolan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide can undergo various chemical reactions typical for compounds containing triazole and sulfanyl groups.
The mechanism of action for N-[(oxolan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide largely depends on its specific biological targets.
The physical properties of N-[(oxolan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide include:
The chemical properties include:
N-[(oxolan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide has several applications in scientific research:
This compound's diverse applications highlight its significance in both medicinal chemistry and material science research fields .
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: